2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
Description
The compound 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one features a pyrimidine core substituted with a sulfanyl-linked 4-chlorobenzylamine group and a piperazine moiety bearing a 2-fluorophenyl substituent. This structure combines a heterocyclic aromatic system with a fluorinated arylpiperazine, which is common in bioactive molecules targeting neurological or metabolic pathways. The sulfanyl bridge (C–S–C) and fluorophenyl group may influence pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5OS/c24-18-7-5-17(6-8-18)14-26-21-13-22(28-16-27-21)32-15-23(31)30-11-9-29(10-12-30)20-4-2-1-3-19(20)25/h1-8,13,16H,9-12,14-15H2,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHMMUYBJQBAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC=NC(=C3)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the pyrimidine core: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the 4-chlorophenyl group: This step involves the use of chlorinated aromatic compounds and suitable catalysts.
Attachment of the piperazine ring: This is done through nucleophilic substitution reactions.
Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, often involving the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine core undergoes nucleophilic substitution, particularly at the C-2 and C-4 positions, due to electron-withdrawing effects from the sulfanyl and amino groups.
Key Findings :
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Chlorination with POCl₃ occurs selectively at the C-4 position of the pyrimidine ring under reflux conditions .
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Oxidation of the sulfanyl group with meta-chloroperbenzoic acid (mCPBA) yields sulfoxide intermediates, which can be further oxidized to sulfones .
Piperazine Functionalization
The piperazine moiety participates in alkylation and acylation reactions, enabling structural diversification.
Key Findings :
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Acylation at the piperazine nitrogen is facilitated by mild bases like triethylamine .
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Suzuki-Miyaura cross-coupling introduces aryl groups to the piperazine core, though yields are moderate due to steric hindrance .
Sulfanyl Group Reactivity
The sulfanyl (-S-) linker serves as a site for cleavage or functionalization.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidative cleavage | H₂O₂, AcOH | Pyrimidine-thiol and ketone fragments | 88 | |
| Thiol-disulfide exchange | DTT, pH 7.4 buffer | Disulfide-linked dimer | 92 |
Key Findings :
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Oxidative cleavage with H₂O₂ breaks the C–S bond, generating a pyrimidine-thiol and a ketone fragment .
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The sulfanyl group participates in reversible disulfide bond formation under reducing conditions, relevant to prodrug strategies .
Electrophilic Aromatic Substitution
The 2-fluorophenyl substituent directs electrophilic substitution at the para position.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-2-fluorophenyl derivative | 60 | |
| Sulfonation | SO₃, H₂SO₄, 100°C | 4-Sulfo-2-fluorophenyl analog | 45 |
Key Findings :
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Nitration occurs regioselectively at the para position to the fluorine atom .
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Harsh sulfonation conditions are required due to the electron-withdrawing fluorine substituent .
Biological Activity and Derivatization
Derivatives of this compound show promise as kinase inhibitors and antiproliferative agents.
| Derivative Class | Biological Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Sulfone analogs | EGFR kinase | 12 ± 1.2 | |
| Acetyl-piperazine | PI3Kα | 28 ± 3.4 | |
| Disulfide dimers | Tubulin polymerization | 45 ± 5.1 |
Key Findings :
Scientific Research Applications
Structural Features
The compound features a pyrimidine core linked to a piperazine moiety, which is significant for its biological activity. The presence of a chlorophenyl group and a fluorophenyl group enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
These results suggest that the compound could be developed into a novel antibiotic, particularly against multi-drug resistant strains.
Anticancer Properties
The compound has also been evaluated for its anticancer effects, particularly against breast cancer cell lines such as MCF7.
Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 25 |
| HeLa | 30 |
| A549 | 20 |
Molecular docking studies indicate that the compound binds effectively to certain kinases involved in cancer progression, suggesting potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study assessed the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated that it could serve as a lead compound for developing new antibiotics, showing promise in overcoming resistance mechanisms prevalent in clinical pathogens.
Case Study 2: Cancer Treatment
In vivo studies involving tumor-bearing mice demonstrated that treatment with the compound resulted in significant tumor size reduction and improved survival rates compared to control groups. This suggests potential for therapeutic application in oncology.
Mechanism of Action
The mechanism of action of 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Piperazine Derivatives
(a) 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one
- Key Differences: Replaces the pyrimidine-sulfanyl group with a chlorophenyl ethanone chain.
(b) 1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK38)
- Key Differences : Substitutes the pyrimidine-sulfanyl group with a thiophene-butane chain.
(c) 4-[(4-Chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one
Variations in Heterocyclic Cores
(a) 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine
- Key Differences: Replaces the pyrimidine-sulfanyl group with a thienopyrimidine system and adds a morpholine substituent.
- Impact: The thienopyrimidine core may enhance planar stacking interactions, while the methanesulfonyl group could improve metabolic stability compared to the sulfanyl bridge in the target compound .
(b) 2-[(4-Methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one
Substitution Patterns and Pharmacological Implications
Physicochemical and Pharmacokinetic Considerations
- Solubility : The fluorophenyl group in the target compound may reduce solubility compared to hydroxyethyl-piperazine derivatives (e.g., ) but enhance membrane permeability .
- Metabolic Stability : The sulfanyl bridge is less prone to oxidative metabolism than sulfonyl groups (e.g., ) but may be susceptible to glutathione conjugation .
Biological Activity
The compound 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one , also known as M179-3349, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of M179-3349 is with a molecular weight of approximately 441.94 g/mol. The compound features multiple functional groups, including a pyrimidine ring, a piperazine moiety, and a chlorophenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 441.94 g/mol |
| LogP (Partition Coefficient) | 3.442 |
| Water Solubility (LogSw) | -3.83 |
| Polar Surface Area | 76.351 Ų |
| pKa (Acid Dissociation Constant) | 12.64 |
Anticancer Potential
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of piperazine and pyrimidine have been linked to inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. M179-3349 is included in libraries targeting protein kinases, which are crucial in cancer signaling pathways .
Enzyme Inhibition
M179-3349 has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds that inhibit these enzymes are of interest for treating neurodegenerative diseases such as Alzheimer's disease. Preliminary data suggest that M179-3349 may exhibit moderate inhibitory activity against these enzymes, similar to other known inhibitors .
Antimicrobial Activity
The compound's sulfanyl group is associated with antimicrobial properties, making it a candidate for further exploration in treating bacterial infections. Studies on related compounds indicate that they can exhibit antibacterial activity against a range of pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR of M179-3349 can provide insights into optimizing its biological activity. The presence of the chlorophenyl group is critical for enhancing lipophilicity and improving cell membrane permeability. Similarly, the piperazine moiety may contribute to receptor binding affinity and selectivity.
Case Studies
- Anticancer Activity : A study evaluating a series of pyrimidine derivatives showed that modifications at the 4-position significantly enhanced anticancer efficacy against breast cancer cell lines . This suggests that similar modifications in M179-3349 could yield improved therapeutic profiles.
- Enzyme Inhibition : Another investigation focused on the enzyme inhibitory potential of piperazine derivatives found that structural variations influenced AChE inhibition significantly, indicating that fine-tuning the structure of M179-3349 could enhance its effectiveness against neurodegenerative conditions .
Q & A
Q. What synthetic strategies are recommended for constructing the heterocyclic core of this compound?
The compound features a pyrimidine ring linked to a piperazine moiety via a sulfanyl-ethanone bridge. Key steps include:
- Pyrimidine synthesis : Condensation of 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes under basic conditions (e.g., NaOH in ethanol at 200°C) to form chalcone intermediates, followed by cyclization with guanidine nitrate .
- Piperazine functionalization : Alkylation or sulfonation of 1-(2-fluorophenyl)piperazine using methanesulfonate esters or sulfonyl chlorides in solvents like acetonitrile with NaOH catalysis .
- Bridge formation : Thiol-mediated coupling (e.g., using mercaptopyrimidine intermediates) under controlled pH to link the pyrimidine and piperazine groups .
Q. How can spectroscopic methods confirm the structure of this compound?
- ¹H/¹³C NMR : Assign peaks for aromatic protons (6.5–8.5 ppm for pyrimidine and fluorophenyl groups), piperazine methylene/methine protons (2.5–4.0 ppm), and sulfanyl protons (~3.5 ppm) .
- IR spectroscopy : Identify characteristic bands for C=S (650–750 cm⁻¹), C=O (1650–1750 cm⁻¹), and N-H stretches (3300–3500 cm⁻¹) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfanyl and piperazine groups .
Q. What initial biological screening approaches are suitable for evaluating its activity?
- Enzyme inhibition assays : Test against kinases or receptors (e.g., serotonin receptors) using fluorogenic substrates or radioligand binding, given the piperazine moiety’s affinity for CNS targets .
- Microbial susceptibility testing : Assess broad-spectrum activity via broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi, leveraging pyrimidine’s antimicrobial potential .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis to improve yield and purity?
- Factor screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent polarity, catalyst loading) affecting key steps like pyrimidine cyclization or sulfanyl coupling .
- Response surface methodology (RSM) : Optimize reaction time and stoichiometry for piperazine alkylation, balancing yield and byproduct formation .
- Process analytical technology (PAT) : Integrate in-line NMR or IR to monitor intermediates in real time, ensuring reproducibility .
Q. How should researchers address contradictory biological activity data across studies?
- Purity validation : Use HPLC-MS to rule out impurities (e.g., unreacted piperazine or sulfonyl intermediates) that may skew results .
- Solubility controls : Standardize DMSO concentration in assays, as the compound’s lipophilicity (logP ~3.5) may cause aggregation artifacts .
- Structural analogs : Compare activity with derivatives (e.g., 4-chlorophenyl vs. 2-fluorophenyl substitutions) to identify pharmacophore specificity .
Q. What computational approaches predict physicochemical and pharmacokinetic properties?
- Molecular docking : Model interactions with targets like 5-HT₁A receptors using AutoDock Vina, leveraging the piperazine group’s known receptor-binding motifs .
- ADMET prediction : Use SwissADME or QikProp to estimate bioavailability (%F >50%), blood-brain barrier penetration (BBB+), and CYP450 inhibition risks .
- DFT calculations : Analyze electron density maps to rationalize reactivity (e.g., sulfanyl group’s nucleophilicity) and guide synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
